Structural Characterization and Properties of 3-Phenyl-2H-1,4-Benzothiazine: A Technical Guide
Structural Characterization and Properties of 3-Phenyl-2H-1,4-Benzothiazine: A Technical Guide
Executive Summary
As a privileged scaffold in medicinal chemistry, the 1,4-benzothiazine nucleus offers a highly versatile structural template. Specifically, 3-phenyl-2H-1,4-benzothiazine represents a minimized structural analog of phenothiazines. While traditional phenothiazines are heavily utilized as neuroleptics, their extensive central nervous system (CNS) side effects limit their application in other therapeutic areas. By truncating the tricyclic system to a bicyclic 1,4-benzothiazine while retaining the critical nitrogen-sulfur axis fold, researchers can isolate targeted biological activities—such as multidrug efflux pump inhibition and anti-inflammatory properties—without triggering unwanted CNS activity[1],[2].
This whitepaper provides an in-depth technical analysis of the structural characterization, physicochemical properties, and synthesis of 3-phenyl-2H-1,4-benzothiazine, designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The biological activity of 1,4-benzothiazines is fundamentally dictated by their structural specificity, notably the non-planar fold along the N-S axis[1]. This fold creates a distinct three-dimensional conformation that allows the molecule to interact selectively with specific enzymatic pockets and transmembrane pumps. Furthermore, the 3-phenyl substitution introduces a lipophilic domain that significantly enhances membrane permeability and target binding affinity[2].
Interestingly, 3-phenyl-2H-1,4-benzothiazine exhibits remarkable acidichromic behavior (pH-dependent color change). This property is driven by the protonation of the imine nitrogen, which alters the conjugation of the π-electron system across the benzothiazine core[3].
Table 1: Quantitative Physicochemical & Structural Data
| Property | Value / Description |
| IUPAC Name | 3-phenyl-2H-1,4-benzothiazine |
| Molecular Formula | C₁₄H₁₁NS |
| Molecular Weight | 225.31 g/mol |
| Core Scaffold | 1,4-Benzothiazine (Bicyclic) |
| Key Structural Feature | Non-planar fold along the Nitrogen-Sulfur axis |
| Acidichromic Range | Red (λmax ~480 nm at pH ≥ 4.0) to Deep Blue (λmax ~640 nm at pH ≤ -0.4)[3] |
| Primary Biological Target | NorA Multidrug Efflux Pump (Staphylococcus aureus)[2] |
Synthetic Methodology & Mechanistic Causality
The synthesis of 3-phenyl-2H-1,4-benzothiazine is elegantly achieved through the condensation of a 2-aminothiophenol salt with an α-bromo ketone (2-bromo-1-phenylethanone)[2].
Causality in Experimental Design:
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Use of Sodium Salt: We utilize sodium 2-aminothiophenate rather than the neutral thiol. The thiolate anion is a significantly softer and more potent nucleophile than the amine, ensuring strict regioselectivity. S-alkylation occurs rapidly, preventing unwanted N-alkylation side reactions.
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Anhydrous, Anaerobic Conditions (Dry Et₂O, N₂): Thiolates are highly susceptible to oxidative dimerization, forming disulfides. Conducting the reaction under a nitrogen atmosphere prevents this. Dry diethyl ether (Et₂O) is chosen as an aprotic solvent to prevent the protonation of the thiolate, maintaining its nucleophilicity.
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Spontaneous Cyclization: Following S-alkylation, the intermediate undergoes spontaneous intramolecular condensation. The primary amine attacks the ketone carbonyl, eliminating water to form the thermodynamically stable cyclic imine (the 2H-1,4-benzothiazine core)[2].
Workflow for the regioselective synthesis of 3-phenyl-2H-1,4-benzothiazine.
Pharmacological Application: NorA Efflux Pump Inhibition
Antimicrobial resistance (AMR) is frequently driven by the overexpression of multidrug efflux pumps, such as the NorA pump in Staphylococcus aureus. NorA actively extrudes fluoroquinolone antibiotics (like ciprofloxacin) from the bacterial cell, rendering the drug ineffective.
3-phenyl-1,4-benzothiazine derivatives act as potent Efflux Pump Inhibitors (EPIs)[2]. By binding to the NorA pump, these compounds block the efflux mechanism. While the benzothiazine derivative itself possesses modest intrinsic antibacterial activity, its true value lies in its synergistic effect: it restores the intracellular concentration of ciprofloxacin, effectively re-sensitizing the resistant S. aureus strain to the antibiotic[2].
Mechanism of NorA efflux pump inhibition by benzothiazine derivatives.
Standard Operating Procedures (SOPs)
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each phase includes an analytical checkpoint to confirm success before proceeding.
Protocol 1: Anaerobic Synthesis and Purification
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Preparation: Suspend sodium 2-aminothiophenate (1.5 equiv) in dry diethyl ether (30 mL) in a flame-dried round-bottom flask. Purge the system with inert nitrogen (N₂) gas for 15 minutes.
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Addition: Dissolve 2-bromo-1-phenylethanone (1.0 equiv) in dry Et₂O. Add this solution dropwise to the suspension at room temperature under continuous magnetic stirring[2].
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Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The reaction is deemed complete when the UV-active spot corresponding to 2-bromo-1-phenylethanone completely disappears, replaced by a lower Rf spot (the cyclized product).
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Workup: Quench the reaction with distilled water. Extract the organic layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel column chromatography to isolate the pure 3-phenyl-2H-1,4-benzothiazine.
Protocol 2: Spectroscopic Validation (The Self-Validating System)
To confirm the structural integrity of the synthesized scaffold, perform the following spectroscopic analyses:
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Infrared (IR) Spectroscopy:
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Causality Check: Ensure the complete disappearance of the strong carbonyl (C=O) stretching band (~1690 cm⁻¹) from the starting material.
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Validation: Look for the appearance of a sharp C=N stretching band (~1600 cm⁻¹) and C-S stretching (~740 cm⁻¹), confirming ring closure[4].
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Nuclear Magnetic Resonance (¹H NMR):
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Validation: The defining feature of the 2H-isomer is the methylene group at position 2. Look for a distinct singlet integrating to 2 protons (2H) in the aliphatic region (typically around δ 3.5 - 4.0 ppm). Aromatic protons from the benzothiazine core and the 3-phenyl ring will appear as multiplets between δ 6.8 and 7.8 ppm.
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Mass Spectrometry (ESI-MS):
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Validation: Confirm the molecular weight by identifying the [M+H]⁺ peak at m/z 226.
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Protocol 3: NorA Efflux Pump Inhibition Assay (Validation of Biological Activity)
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Bacterial Preparation: Culture a norA-overexpressing S. aureus strain (e.g., SA-K2378) in Mueller-Hinton broth to an optical density (OD₆₀₀) of 0.6.
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Ethidium Bromide (EtBr) Loading: Add EtBr (a known fluorescent substrate of the NorA pump) and a sub-inhibitory concentration of the synthesized 3-phenyl-2H-1,4-benzothiazine to the bacterial suspension.
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Fluorescence Monitoring: Measure fluorescence at excitation/emission wavelengths of 530/600 nm over 30 minutes.
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Validation Checkpoint: A successful Efflux Pump Inhibitor will cause a rapid, concentration-dependent increase in fluorescence compared to the negative control. This occurs because the benzothiazine blocks the pump, trapping the EtBr inside the cell where it intercalates with DNA and fluoresces[2].
References
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Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.1[1]
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Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. [5]
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Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells. Taylor & Francis.4[4]
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From Phenothiazine to 3-Phenyl-1,4-benzothiazine Derivatives as Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump. Journal of Medicinal Chemistry (ACS Publications). 2[2]
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The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. MDPI. 3[3]

